N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol It is known for its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, and an oxolane-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-(butylsulfamoyl)aniline with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butylamino)sulfonyl]phenyl]oxolane-2-carboxamide
- N-[4-(methylsulfamoyl)phenyl]oxolane-2-carboxamide
- N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide stands out due to its specific butylsulfamoyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h6-9,14,16H,2-5,10-11H2,1H3,(H,17,18) |
InChI Key |
HRIKMRNGFPVAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.